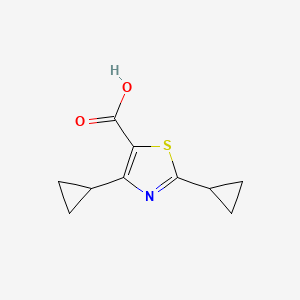

Dicyclopropyl-1,3-thiazole-5-carboxylic acid

Description

Dicyclopropyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative characterized by two cyclopropyl substituents on the heterocyclic thiazole ring and a carboxylic acid group at the 5-position. The cyclopropane rings introduce steric strain and unique electronic effects, which may enhance rigidity, alter solubility, and influence biological or chemical reactivity compared to simpler substituents like methyl or phenyl groups .

Properties

IUPAC Name |

2,4-dicyclopropyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c12-10(13)8-7(5-1-2-5)11-9(14-8)6-3-4-6/h5-6H,1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQBAGYKXGZCDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(SC(=N2)C3CC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclopropyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of cyclopropyl-containing starting materials and thiazole ring formation through cyclization reactions .

Industrial Production Methods

Industrial production methods for dicyclopropyl-1,3-thiazole-5-carboxylic acid are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, scalability, and safety.

Chemical Reactions Analysis

Types of Reactions

Dicyclopropyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Substitution: The thiazole ring can undergo substitution reactions with various reagents to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can introduce new functional groups onto the thiazole ring .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Dicyclopropyl-1,3-thiazole-5-carboxylic acid has been studied for its potential antimicrobial properties. Research indicates that thiazole derivatives exhibit significant activity against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to inhibit metallo-β-lactamase enzymes suggests its role as a lead compound in developing new antibacterial agents .

Antifungal Properties

Compounds related to dicyclopropyl-1,3-thiazole-5-carboxylic acid have shown effectiveness against fungal pathogens. For instance, studies have demonstrated that certain thiazole derivatives possess antifungal activity comparable to established antifungal drugs like ketoconazole . This positions the compound as a potential candidate for treating fungal infections.

Anti-inflammatory Effects

Research has also explored the anti-inflammatory potential of thiazole derivatives. The modulation of inflammatory pathways through specific enzyme interactions may provide therapeutic benefits in conditions characterized by excessive inflammation.

Biochemical Research

Enzyme Modulation

Dicyclopropyl-1,3-thiazole-5-carboxylic acid has been investigated for its ability to modulate enzyme activities. This modulation can influence various biochemical pathways, making it valuable in research aimed at understanding disease mechanisms and developing targeted therapies. The compound's interactions with specific proteins suggest its utility in drug design aimed at enzyme inhibition or activation.

Cancer Research

The compound's mechanism of action indicates potential applications in cancer research. By influencing cell signaling pathways, dicyclopropyl-1,3-thiazole-5-carboxylic acid may contribute to the development of treatments that target cancer cell proliferation and survival. Ongoing studies are evaluating its effectiveness across different cancer models.

Synthesis and Chemical Applications

Building Block in Organic Synthesis

Dicyclopropyl-1,3-thiazole-5-carboxylic acid serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions. This application is particularly relevant in the synthesis of pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of dicyclopropyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application. For example, in antimicrobial research, it may target bacterial enzymes or cell wall synthesis pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key physicochemical parameters of structurally related thiazole-5-carboxylic acid derivatives:

Key Observations:

- Substituent Effects on Melting Points: Isomeric pairs (e.g., 2-methyl-4-phenyl vs. 4-methyl-2-phenyl) exhibit distinct melting points due to differences in crystal packing and intermolecular interactions. The phenyl group’s position significantly impacts thermal stability .

- Electronic Effects: Electron-withdrawing groups (e.g., carboxylic acid at position 5) and electron-donating substituents (e.g., pyrrole in 4-propyl-2-(1H-pyrrol-1-yl)- derivatives) modulate reactivity. Cyclopropane’s strained sp³ hybridized carbons may enhance electrophilic character .

Comparative Reactivity and Stability

- Hydrolytic Stability: Cyclopropane rings are susceptible to ring-opening under acidic or oxidative conditions. This contrasts with more stable phenyl or methyl substituents, which may limit the utility of dicyclopropyl derivatives in harsh environments .

Biological Activity

Dicyclopropyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring with unique structural characteristics that contribute to its biological activity. This article explores its potential as an antimicrobial agent and its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of dicyclopropyl-1,3-thiazole-5-carboxylic acid is . The thiazole moiety enhances its reactivity, allowing it to interact with various biological systems. Its structural features include:

- Thiazole Ring : Contributes to aromaticity and reactivity.

- Cyclopropyl Group : Influences the compound's electronic properties and steric effects.

Biological Activity Overview

Dicyclopropyl-1,3-thiazole-5-carboxylic acid has been investigated for its antimicrobial properties, particularly against bacterial and fungal pathogens. The thiazole structure is known for modulating enzyme activity and receptor binding, leading to therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant activity against various microorganisms. For instance, studies have shown that derivatives of thiazole compounds can effectively inhibit the growth of Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 3.92 to 4.23 mM .

Enzyme Inhibition

The compound has demonstrated the ability to inhibit specific enzymes involved in critical biochemical pathways. For example, it has been noted for its interaction with cytochrome b in mitochondrial electron transport chains, impacting the viability of Plasmodium falciparum, the malaria-causing parasite .

Structure-Activity Relationship (SAR)

The biological efficacy of dicyclopropyl-1,3-thiazole-5-carboxylic acid can be attributed to its structure. SAR studies reveal that:

- The presence of electron-withdrawing groups enhances antimicrobial activity.

- Modifications on the thiazole ring can significantly alter the compound's potency against cancer cell lines.

Study 1: Antimicrobial Screening

A recent study screened various thiazole derivatives, including dicyclopropyl-1,3-thiazole-5-carboxylic acid, against several pathogens. Results indicated that this compound exhibited comparable activity to standard antibiotics, making it a candidate for further development in antimicrobial therapies .

Study 2: Anticancer Potential

In vitro assays demonstrated that dicyclopropyl-1,3-thiazole-5-carboxylic acid and related compounds showed promising anticancer activity against human glioblastoma and melanoma cell lines. The compounds were tested using MTT assays, revealing IC50 values below those of conventional chemotherapeutics like doxorubicin .

Data Summary

The following table summarizes key findings regarding the biological activity of dicyclopropyl-1,3-thiazole-5-carboxylic acid:

Q & A

Q. What are the optimal synthetic routes for preparing dicyclopropyl-1,3-thiazole-5-carboxylic acid, and how can purity be ensured?

- Methodological Answer : The synthesis of thiazole-carboxylic acid derivatives typically involves cyclocondensation of cyclopropane-containing precursors with thiourea or thioamide intermediates. For example, tert-butyl 2-chloro-1,3-thiazole-5-carboxylate is synthesized via esterification of 2-chloro-1,3-thiazole-5-carboxylic acid with tert-butyl alcohol using dehydrating agents like dicyclohexylcarbodiimide (DCC) under anhydrous conditions . To adapt this for dicyclopropyl derivatives, cyclopropane groups can be introduced via [2+1] cycloaddition reactions using carbene precursors. Purity is ensured by recrystallization in acetic acid/water mixtures and validated via HPLC (≥98% purity) .

Q. How can structural characterization of dicyclopropyl-1,3-thiazole-5-carboxylic acid be performed to confirm regiochemistry?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving regiochemical ambiguities in thiazole derivatives . Complementary techniques include:

- NMR : - and -NMR to verify cyclopropane proton environments (δ ~1.0–2.0 ppm) and thiazole ring carbons (δ ~160–170 ppm).

- IR Spectroscopy : Carboxylic acid C=O stretching (~1700 cm) and thiazole C=N absorption (~1550 cm) .

Advanced Research Questions

Q. What experimental and computational methods are used to study the corrosion inhibition properties of dicyclopropyl-1,3-thiazole-5-carboxylic acid on metals?

- Methodological Answer : Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in 0.5 M HCl are standard for evaluating corrosion inhibition efficiency. For example, 2-isopropyl-4-methyl-1,3-thiazole-5-carboxylic acid reduced mild steel corrosion current density from 2.65 mA·cm (control) to 0.13 mA·cm at 5 mM concentration . Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model adsorption energetics, with Langmuir isotherm fitting to confirm monolayer coverage (ΔG ≈ -30 kJ·mol) .

Q. How does dicyclopropyl-1,3-thiazole-5-carboxylic acid interact with amyloidogenic peptides, and what structural features drive this activity?

- Methodological Answer : Helical foldamers incorporating thiazole-carboxylic acid units (e.g., 4-amino-1,3-thiazole-5-carboxylic acid) inhibit amyloid-β (Aβ) and islet amyloid polypeptide (IAPP) aggregation by stabilizing monomeric species. Key interactions include:

Q. What strategies resolve contradictions in spectroscopic data for dicyclopropyl-1,3-thiazole-5-carboxylic acid derivatives?

- Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism (e.g., thiazole ring proton exchange) or solvent effects. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.